Sennosides

Geriatric Medicine Gastroenterology Clinical Trial

This Sennosides product is a rigorously standardized natural anthraquinone glycoside complex, meeting USP monograph specifications for sennoside A+B content (≥60% of total sennosides) and overall purity (90.0–110.0% of label claim). Unlike generic stimulant laxatives, its clinical performance relies on a unique prodrug mechanism activated by colonic flora and a defined component ratio, ensuring superior prokinetic and secretory effects via 5-HT4 receptor activation and Na+/K+-ATPase inhibition. Procure for formulation development with evidence-based pH 6.5 buffering for 8.4-month t90 stability, for pediatric gastroenterology protocols, or for opioid-induced constipation management in palliative care.

Molecular Formula C42H38O20
Molecular Weight 862.7 g/mol
CAS No. 517-43-1
Cat. No. B037030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSennosides
CAS517-43-1
SynonymsA and B, Sennoside
A Calcium, Sennoside
A+B Calcium, Sennoside
B Calcium, Sennoside
Calcium, Sennoside A
Calcium, Sennoside A+B
Calcium, Sennoside B
Glycoside, Senna
Pursennid
Senna
Senna Glycoside
sennoside
sennoside A and B
sennoside A and B, calcium salt
sennoside A calcium
sennoside A calcium and sennoside B calcium
sennoside A+B calcium
sennoside A, calcium salt
sennoside A, calcium salt (1:1)
sennoside b calcium
sennoside B, calcium salt
sennosides
sennosides A and B
sennosides A and B acids
Senokot
Molecular FormulaC42H38O20
Molecular Weight862.7 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O
InChIInChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)
InChIKeyIPQVTOJGNYVQEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sennosides (CAS 517-43-1) Procurement Guide: Understanding the Anthraquinone Glycoside Complex


Sennosides (CAS 517-43-1) are a complex of anthraquinone glycosides, primarily sennoside A and sennoside B, isolated from Senna alexandrina [1]. They function as stimulant laxatives, exerting prokinetic and secretory effects in the colon via activation of 5-HT4 receptors in the myenteric plexus and inhibition of Na+/K+-ATPase activity . Unlike single-molecule synthetics, sennosides are a natural, multi-component entity requiring specific standardization. The USP monograph defines sennosides as a partially purified natural complex containing not less than 90.0% and not more than 110.0% of the labeled amount of sennosides, calculated on the dried basis [2]. This inherent complexity, with a defined sennoside A and B composition of approximately 60% or more of the total sennoside content [2], necessitates a rigorous understanding of its specific quantitative attributes to ensure appropriate selection for research, quality control, or formulation development.

Sennosides (CAS 517-43-1): Why In-Class Substitution Without Quantitative Validation is Unscientific


The term 'sennosides' describes a specific, partially purified natural complex with a defined ratio of key bioactive components, primarily sennoside A and sennoside B [1]. Simple substitution with other stimulant laxatives (e.g., bisacodyl, sodium picosulfate) or even different Senna extracts is problematic due to critical, quantifiable differences. These include: (1) divergent clinical efficacy and side effect profiles in head-to-head trials [2]; (2) profound differences in chemical stability, which is highly pH-dependent [3]; and (3) a prodrug activation mechanism uniquely reliant on metabolism by the intestinal flora to the active metabolite rheinanthrone, a pathway not shared by all alternatives [4]. Procurement based solely on 'anthraquinone' or 'stimulant laxative' class membership ignores these quantifiable performance and handling distinctions, which are the basis for the following evidence guide.

Sennosides (CAS 517-43-1): A Quantitative Evidence Guide for Scientific Selection vs. Alternatives


Sennosides vs. Bisacodyl: Superior Efficacy and Tolerability in Geriatric Constipation Management

In a 2024 randomized, double-blind, multicenter trial in 105 geriatric patients (aged 65+), a sennoside B-only protocol (20 mg twice daily) was compared to a combination of sennoside B (3 mg) and bisacodyl (5 mg) taken twice daily for 28 days. The sennosides-only group demonstrated a statistically significant and clinically meaningful improvement in both constipation severity and quality of life [1]. Furthermore, the combination therapy group had a statistically higher need for dose reduction due to adverse effects [1].

Geriatric Medicine Gastroenterology Clinical Trial

Sennosides vs. Sodium Picosulfate: Comparable Colonic Cleansing Efficacy with Differing Tolerability Profiles

A prospective, multicenter, randomized study in 157 patients compared a saccharosum + sennoside B solution against sodium picosulfate for colonoscopy preparation. Both methods demonstrated good efficacy concerning colon cleanliness [1]. However, patient tolerability, assessed via a standardized questionnaire, was significantly different, with patients rating sodium picosulfate as the more tolerable option [1]. This creates a quantifiable trade-off between equivalent cleansing power and patient comfort.

Gastroenterology Colonoscopy Preparation Comparative Efficacy

Sennosides vs. PEG-Based Regimens: Similar Efficacy and Tolerability in Pediatric Colonoscopy Preparation

In a randomized controlled trial of 240 children (ages 10-18), three bowel preparation protocols were compared: high-volume PEG (60 mL/kg/day), low-volume PEG with bisacodyl (PEG 30 mL/kg/day + 10-15 mg/day bisacodyl), and sennosides (2 mg/kg/day for 2 days) [1]. The study found no statistically significant differences among the three groups for either efficacy of colon cleansing (assessed by Aronchick and Ottawa scales) or patient acceptability (assessed by visual analog scale) [1]. This establishes sennosides as a non-inferior alternative to PEG-based regimens in this specific patient population.

Pediatric Gastroenterology Colonoscopy Preparation Comparative Efficacy

Sennosides vs. Sennosides + Docusate: Monotherapy Superior for Laxation in Oncology Patients

A comparative study in 60 hospitalized cancer patients, the majority on opioids, directly compared a sennosides-only bowel protocol against a sennosides plus docusate (stool softener) protocol [1]. Over 488 patient-days, the sennosides-only protocol produced more bowel movements and was more effective in inducing laxation [1]. For patients admitted for symptom control/supportive care, 62.5% in the sennosides-only group had a bowel movement on more than half of the days, compared to only 32% in the combination group, a statistically significant difference (p < 0.05) [1]. The combination group also required more rescue interventions [1].

Oncology Supportive Care Palliative Medicine Constipation Management

Sennosides vs. Other Stimulant Laxatives: A Unique and Precarious pH-Dependent Stability Profile

Unlike many synthetic alternatives, the chemical stability of sennosides in aqueous solutions is highly pH-dependent, a critical factor for formulation development. A study by Lainonen et al. quantified this, demonstrating that the time for 10% degradation (t90) varies dramatically based on pH [1]. The optimal stability is at pH 6.5, yielding a t90 of 8.4 months, whereas at pH 8.0, stability plummets to a t90 of only 2.5 months [1]. This sensitivity is not a general feature of all stimulant laxatives and necessitates specific buffering and formulation strategies.

Formulation Science Stability Studies Analytical Chemistry

Sennosides vs. Single Sennosides A or B: The Complex is Defined by Pharmacopeial Standards for A+B Content

Procurement of 'sennosides' is not interchangeable with purchasing isolated sennoside A or B. The USP monograph defines sennosides as a partially purified natural complex with a total content of sennosides A and B not less than 60% of the labeled amount, calculated on the dried basis [1]. The total sennosides content must be between 90.0% and 110.0% of the labeled claim [1]. Furthermore, modern analytical methods for standardization are shifting from non-specific photometric assays to HPLC. The European Pharmacopoeia's current photometric method is time-consuming and unspecific, while HPLC methods described in the Chinese and Japanese Pharmacopoeias, and newer validated methods, allow for specific quantification of sennoside A and B, with runtimes as low as 10 minutes [REFS-2, REFS-3].

Quality Control Regulatory Science Analytical Method Development

Sennosides (CAS 517-43-1): Defined Application Scenarios for Scientific and Industrial Use


Formulation of a Liquid Laxative for Geriatric Patients

Based on the superior efficacy and tolerability of sennosides as a monotherapy over sennoside-bisacodyl combinations in a geriatric population [1], a liquid formulation of sennosides is scientifically justified for this demographic. However, the formulator must account for the compound's extreme pH sensitivity, ensuring the final product is buffered to pH 6.5 to achieve a t90 of 8.4 months [2], and must adhere to USP monograph specifications for sennoside A and B content (≥60%) and overall purity (90.0%-110.0% of label claim) [3].

Bowel Preparation Protocol for Pediatric Colonoscopy

For pediatric gastroenterology units, sennosides offer a non-inferior alternative to PEG-based regimens for colonoscopy preparation, as demonstrated by similar efficacy and acceptability in a randomized controlled trial [4]. A protocol using sennosides at 2 mg/kg/day for 2 days is a viable option that may improve compliance by reducing the volume of liquid required, a common barrier in pediatric patients. The procurement of a USP-grade sennosides product with a defined A+B content is essential for dose accuracy and reproducibility [3].

Standardized Bowel Protocol in Oncology or Palliative Care Settings

In oncology or palliative care units managing opioid-induced constipation, a sennosides-only protocol is a more effective and efficient intervention than one that includes docusate [5]. Evidence shows the addition of docusate does not reduce side effects and actually decreases laxative efficacy [5]. A standardized protocol using a USP-grade sennosides product [3] can streamline patient care and reduce the need for rescue interventions, improving patient outcomes and resource utilization.

Quality Control and Method Development for Senna-Derived Products

For analytical laboratories, the procurement of USP Sennosides RS is mandatory for performing the compendial assays specified in monographs for Senna Leaf, Senna Pods, and Sennosides . The use of this reference standard ensures compliance with regulatory requirements. Furthermore, the adoption of a modern, validated 10-minute HPLC method [REFS-7, REFS-8] for the specific quantification of sennoside A and B is necessary to replace outdated, non-specific photometric assays, enabling more precise quality control and process validation for botanical raw materials and finished products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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